Epimuqubilin A
Description
Marine Sponge Sources
The marine sponge Latrunculia sp., specifically specimen C006879 collected from the Indo-West Pacific, is a primary source of Epimuqubilin A. nih.govnih.gov Sponges of the Latrunculiidae family, which includes the genera Latrunculia, Sigmosceptrella, and Diacarnus, are known to be rich sources of these unique norterpene cyclic peroxides. nih.govresearchgate.net While some Latrunculia species are known for producing nitrogen-containing metabolites and macrocyclic thiazoles, Australian Latrunculia species, in particular, are a rich source of novel norterpene acids and peroxides. nih.gov Research has identified several norsesterterpene peroxides from a Latrunculia sp., including trunculins G, H, and I, which were isolated as their methyl esters. rhhz.netuq.edu.au
Marine sponges of the genus Diacarnus are also significant producers of norsesterterpene peroxides and their analogues. nih.govjst.go.jp For instance, Diacarnus cf. spinopoculum has yielded a variety of norterpenes, including norsesterterpene peroxides of the muqubilin (B14464404) and sigmosceptrellin classes. mdpi.comacs.org Similarly, Diacarnus bismarckensis has been identified as a source of several peroxiterpenes, including (+)-epi-muqubillin A. nih.govacs.org Other species like Diacarnus levii have been shown to produce norsesterterpene peroxides such as diacarnoxides A-D. mdpi.comexlibrisgroup.com The Red Sea sponge Diacarnus erythraenus is another source, yielding cytotoxic cyclic norsesterterpene peroxides like tasnemoxides A-C. nih.gov Furthermore, various other Diacarnus species, including Diacarnus megaspinorhabdosa, have been found to contain a diverse array of norterpene cyclic peroxides. nih.govjst.go.jpmdpi.comacs.org
Isolation Methodologies from Crude Extracts
The isolation of this compound from the crude extract of Latrunculia sp. (C006879) involves a systematic process. The sponge, after being frozen upon collection, undergoes an aqueous extraction. nih.gov The resulting material is then lyophilized and subjected to sequential extraction with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1), followed by methanol alone. nih.gov These combined organic extracts are then concentrated. nih.gov
Further fractionation of the crude organic extract is typically achieved through bioassay-guided separation. exlibrisgroup.comresearchgate.net This process can involve partitioning the extract between different solvents of varying polarities, such as n-hexane and aqueous methanol, to separate compounds based on their solubility. acs.orgnih.gov Column chromatography is a key technique used for further purification, where the extract is passed through a stationary phase and separated into fractions using a gradient of solvents. researchgate.netjsmcentral.orgoleumdietetica.es Techniques like High-Performance Liquid Chromatography (HPLC) are often employed in the final stages to isolate pure compounds like this compound from the active fractions. researchgate.netjsmcentral.org
Co-occurrence with Related Norsesterterpene Peroxide Analogues
This compound is often found alongside a variety of other norsesterterpene peroxide analogues within the same marine sponge extracts. In the investigation of Latrunculia sp. (C006879), this compound was isolated along with six other related compounds. nih.gov These co-occurring analogues include:
An unnamed cyclic peroxide ester
Epimuqubilin B
Sigmosceptrellin A methyl ester
Sigmosceptrellin A
Sigmosceptrellin B methyl ester nih.govresearchgate.net
Similarly, studies on Diacarnus bismarckensis revealed the presence of (+)-epi-muqubillin A alongside compounds like (+)-sigmosceptrellin A, (+)-sigmosceptrellin A methyl ester, and (−)-sigmosceptrellin B. acs.org The co-isolation of these structurally related compounds highlights the biosynthetic diversity within these marine sponges. nih.govmdpi.com
Below is a table summarizing the compounds that co-occur with this compound in Latrunculia sp. (C006879).
| Compound Name | Co-occurrence with this compound |
| Muqubilone B | Yes |
| Unnamed cyclic peroxide ester | Yes |
| Epimuqubilin B | Yes |
| Sigmosceptrellin A methyl ester | Yes |
| Sigmosceptrellin A | Yes |
| Sigmosceptrellin B methyl ester | Yes |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(2S)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21-,24-/m0/s1 |
InChI Key |
ZJKZMXQQSDVDLA-NCFLSLSRSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@H](C)C(=O)O)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C |
Synonyms |
epimuqubilin A |
Origin of Product |
United States |
Discovery and Source of Epimuqubilin a
Epimuqubilin A was isolated from the marine sponge Latrunculia sp. mdpi.comnih.gov Sponges of this genus are known for producing a variety of biosynthetically diverse secondary metabolites. mdpi.com Specifically, Australian Latrunculia species have been identified as a rich source of novel norterpene acids and peroxides. mdpi.com The isolation of this compound and related compounds often involves bioassay-guided fractionation of the sponge's organic extract. mdpi.comnih.gov
Biological Activity Spectrum
Anti-inflammatory Potential
The anti-inflammatory capabilities of Epimuqubilin A have been investigated through its effects on key inflammatory pathways and mediators.
This compound has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. nih.govmdpi.comnih.govnih.gov In these models, which are commonly used to assess anti-inflammatory potential, this compound inhibits LPS-induced nitrite (B80452) production in a dose-dependent manner. nih.gov Studies have reported a half-maximal inhibitory concentration (IC₅₀) value of approximately 7.4 µM to 7.6 µM. nih.govmdpi.com This level of activity is noted to be about three times greater than that of the positive control, L-NG-monomethyl arginine citrate (B86180). mdpi.comresearchgate.net This inhibitory action was achieved without inducing cytotoxicity in the macrophage cells at the effective concentrations. mdpi.comnih.gov The crude organic extract from its source, the marine sponge Latrunculia sp., also showed inhibition of NO production, which led to the isolation of this compound and related compounds. mdpi.com
Inhibition of Nitric Oxide (NO) Production by Norsesterterpene Peroxides in LPS-Activated RAW 264.7 Cells
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| This compound | 7.4 µM | mdpi.comnih.govresearchgate.net |
| Sigmosceptrellin A | 9.9 µM | mdpi.comnih.govresearchgate.net |
| L-NG-monomethyl arginine citrate (Positive Control) | ~22.2 µM (Calculated) | mdpi.comresearchgate.net |
Further investigation into the anti-inflammatory mechanism of this compound revealed its ability to modulate the expression of key pro-inflammatory enzymes. nih.gov Specifically, it suppresses the expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner at both the mRNA and protein levels. nih.govnih.gov These enzymes are crucial mediators in the inflammatory process; iNOS is responsible for the excessive production of NO during inflammation, while COX-2 is the rate-limiting enzyme in the synthesis of prostaglandins, which are also key inflammatory mediators. nih.govscispace.com
The suppressive effect of this compound on iNOS and COX-2 is achieved through the inhibition of the IKK/IκB/NF-κB signaling pathway. nih.govnih.gov The compound was found to block the phosphorylation of IκB kinase β (IKKβ), which in turn stabilizes the inhibitor of κBα (IκBα). nih.govnih.gov This action prevents the translocation of the nuclear factor-κB (NF-κB) p65 subunit into the nucleus, thereby inhibiting the transcription of target genes like iNOS and COX-2. nih.gov
Other Biological Activities
Beyond its anti-inflammatory effects, this compound and its chemical class have been evaluated for other potential therapeutic properties.
This compound and a series of related norsesterterpene peroxides were evaluated for their inhibitory activities in a yeast-based glycogen (B147801) synthase kinase-3β (GSK-3β) assay. mdpi.comresearchgate.net GSK-3β is a serine/threonine kinase implicated in various cellular processes and diseases. opnme.comelifesciences.org While this compound itself was tested, the study highlighted that another compound from the same series, sigmosceptrellin A, exhibited significant selective inhibition of the GSK-3β pathway. mdpi.comresearchgate.net This suggests that the norsesterterpene peroxide scaffold may be a promising starting point for developing GSK-3β inhibitors. mdpi.com
This compound has demonstrated notable antiparasitic activity. mdpi.comresearchgate.net It has been reported to be active against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). mdpi.comresearchgate.net This highlights its potential as a lead compound for the development of new treatments for this neglected tropical disease.
Antiparasitic Activity of this compound
| Compound | Target Organism | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| This compound | Trypanosoma brucei | 0.2–2.0 µg/mL | mdpi.com |
The chemical class to which this compound belongs, norsesterterpene peroxides, is known for a wide array of biological activities, including antiviral properties. nih.govresearchgate.net Research on compounds structurally related to this compound has shown inhibitory effects against various viruses. For instance, muqubilin (B14464404) and the new norsesterterpene acid muqubilone (B1261954), isolated from the Red Sea sponge Diacarnus erythraeanus, displayed in vitro antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov Another related compound, mycaperoxide B, has also shown high antiviral activity against both vesicular stomatitis virus and HSV-1. mdpi.com This consistent antiviral activity within the norsesterterpene peroxide class suggests a shared structural feature, likely the 1,2-dioxane (B1202867) ring, is crucial for this effect. researchgate.netencyclopedia.pub
Antimalarial Properties (Norsesterterpene Peroxide Class)
This compound belongs to the class of norsesterterpene peroxides, a group of marine-derived natural products that has garnered significant attention for its promising biological activities, particularly its antimalarial properties. While direct studies on the antimalarial activity of this compound are not extensively detailed in the reviewed literature, the activity of its parent class of compounds provides a strong basis for its potential in this area.
Norsesterterpene peroxides, isolated from various marine sponges of the genera Diacarnus, Sigmosceptrella, Latrunculia, and Mycale, have demonstrated notable in vitro activity against the malaria parasite, Plasmodium falciparum. researchgate.netoup.com The key to their antimalarial action is widely believed to be the endoperoxide bridge, a feature shared with the potent antimalarial drug artemisinin. oup.comnih.gov This peroxide functional group is considered critical for their mechanism of action. nih.gov
Research on related compounds within this class offers significant insights. For instance, muqubilin, a closely related norsesterterpene, has been shown to be active in vitro against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netnih.gov Similarly, sigmosceptrellin-A and its C-3 epimer, sigmosceptrellin-B, have also exhibited in vitro antimalarial activity. oup.comnih.gov Interestingly, the stereochemistry of these molecules appears to play a crucial role in their potency, as seen with sigmosceptrellin A being four times more potent than its epimer, sigmosceptrellin B. researchgate.net
Studies on a range of norsesterterpene peroxides have revealed significant antimalarial activity, with IC50 values often falling in the low micromolar range. researchgate.netresearchgate.net For example, a series of seven norterpene cyclic peroxides isolated from the sponge Diacarnus megaspinorhabdosa all showed significant antimalarial activity with IC50 values between 1.6 and 8.6 μM. researchgate.netnih.gov The structural features of these molecules, such as the nature of the carbon skeleton, have been shown to influence their activity. Studies suggest that a monocyclic carbon skeleton is essential for potent antimalarial action, while bicyclic structures tend to have reduced activity. nih.gov Furthermore, free acid forms of these compounds generally exhibit higher activity compared to their ester derivatives. nih.gov
The following table summarizes the antimalarial activity of representative norsesterterpene peroxides, illustrating the potential of this class of compounds, including by extension, this compound.
| Compound | Plasmodium falciparum Strain(s) | IC50 Value | Source(s) |
| Norterpene Peroxides (1-7) | P. falciparum | 1.6 - 8.6 µM | researchgate.net, researchgate.net |
| Sigmosceptrellin-B | D6 and W2 clones | 1200 and 3400 ng/mL | nih.gov |
| Muqubilin | Chloroquine-resistant strain | Active (Good security index) | researchgate.net, nih.gov |
| Diacarperoxide H | Chloroquine-resistant W2 clone | 12.9 µM | nih.gov |
These findings underscore the potential of the norsesterterpene peroxide class as a source of new antimalarial lead compounds. The consistent activity across a range of related structures strongly suggests that this compound would likely share this antimalarial potential, warranting further specific investigation.
Chemopreventive Agent Perspectives
This compound has emerged as a compound of interest from a chemopreventive perspective, primarily due to its potent anti-inflammatory effects. Chronic inflammation is a well-established driver of carcinogenesis, and agents that can modulate inflammatory pathways are considered to have significant potential in cancer prevention.
Research has demonstrated that this compound is a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. mdpi.comnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation and is implicated in various stages of tumor development. This compound exhibited an IC50 value of 7.4 µM for NO inhibition, a potency three times greater than the positive control, L-NG-monomethyl arginine citrate. mdpi.comnih.govmdpi.com This activity suggests that this compound could interfere with inflammatory processes that contribute to cancer.
The mechanism underlying this anti-inflammatory effect involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2), both of which are key targets in cancer chemoprevention. nih.govresearchgate.net Studies have shown that (+)-epimuqubilin A reduces the expression of iNOS and COX-2 by blocking the activation of IKKβ, a key kinase in the NF-κB signaling cascade. nih.gov
The structure-activity relationship for the NO-inhibitory activity of norsesterterpene peroxides has been investigated. It was found that a monocyclic carbon skeleton, as is present in this compound, is crucial for activity. mdpi.comnih.gov Furthermore, free acids demonstrate higher activity than their corresponding esters, and the specific stereochemistry at certain positions can also enhance activity. mdpi.comnih.gov Compounds with a bicyclic structure showed reduced activity. mdpi.commdpi.com
In addition to its anti-inflammatory properties, ent-epimuqubilin A has been reported to possess cytotoxic activities against the NCI-60 panel of human cancer cell lines, further supporting its potential as an anticancer agent. researchgate.net The inhibition of NO production and the NF-κB pathway by this compound suggests that it could be a valuable lead compound for the development of new anti-inflammatory and cancer chemopreventive agents. mdpi.comnih.gov
The table below summarizes the key research findings related to the chemopreventive potential of this compound.
| Activity Assessed | Cell Line/System | Key Findings | IC50 Value | Source(s) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Potent inhibition of LPS-induced NO release. | 7.4 µM | mdpi.com, mdpi.com, nih.gov |
| Mechanism of Action | - | Reduces iNOS and COX-2 expression through inhibition of the NF-κB pathway by blocking IKKβ activation. | - | nih.gov, researchgate.net |
| Cytotoxicity | NCI-60 human cancer cell lines | Exhibited cytotoxic activity. | - | researchgate.net |
These findings highlight the promising role of this compound as a scaffold for the development of novel chemopreventive drugs.
Molecular Mechanisms of Action
Nitric Oxide Pathway Modulation
Epimuqubilin A has been shown to inhibit the production of nitric oxide (NO). In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory potential, this compound demonstrated a dose-dependent inhibition of nitrite (B80452) production, which is an indicator of NO synthesis. The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 7.6 µM. nih.govnih.gov
The inhibitory effect of this compound on nitric oxide production is attributed to its regulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. bohrium.combiospace.com this compound suppresses the expression of iNOS in a dose-dependent manner at both the messenger RNA (mRNA) and protein levels in LPS-stimulated RAW 264.7 cells. nih.govnih.gov This indicates that the compound acts at the level of gene transcription and subsequent protein synthesis to reduce the availability of the iNOS enzyme.
Cyclooxygenase-2 (COX-2) Pathway Modulation
Similar to its effect on iNOS, this compound also modulates the cyclooxygenase-2 (COX-2) pathway, another critical pathway in the inflammatory response. nih.govnih.gov COX-2 is an enzyme that is induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are key mediators of inflammation. frontiersin.org Treatment with this compound results in a dose-dependent suppression of COX-2 expression at both the mRNA and protein levels in LPS-stimulated macrophages. nih.govnih.gov This dual inhibition of both iNOS and COX-2 pathways highlights the compound's significant anti-inflammatory potential.
| Target Enzyme | Effect of this compound | Level of Regulation |
| Inducible Nitric Oxide Synthase (iNOS) | Dose-dependent suppression | mRNA and Protein |
| Cyclooxygenase-2 (COX-2) | Dose-dependent suppression | mRNA and Protein |
Structure Activity Relationships Sar of Epimuqubilin a and Analogues
Impact of Carbon Skeleton Framework on Activity
The length of the lipophilic chain has also been identified as a potentially important factor for the cytotoxic activity of related norsesterterpenoids. mdpi.com While direct evidence for Epimuqubilin A is part of ongoing research, the marked difference in cytotoxicity between norsesterterpenoids and their shorter norditerpenoid counterparts suggests that the extended side chain may enhance the ability of these compounds to cross cell membranes. mdpi.com
Table 1: Effect of Carbon Skeleton on Nitric Oxide (NO) Inhibitory Activity
| Feature | Impact on Activity | Reference |
|---|---|---|
| Monocyclic Framework | Essential for potent activity | mdpi.comnih.govresearchgate.net |
| Bicyclic Framework | Reduced activity | mdpi.comnih.govresearchgate.net |
| Lipophilic Chain Length | Potentially enhances cytotoxicity | mdpi.com |
Role of Functional Groups (e.g., Carboxylic Acid vs. Ester Moiety)
The nature of the functional groups appended to the norsesterterpene scaffold is another crucial factor influencing the biological profile of this compound and its analogs. Research has clearly indicated that compounds possessing a free carboxylic acid group exhibit higher activity in inhibiting NO production compared to their corresponding ester derivatives. mdpi.comnih.govresearchgate.net
For instance, this compound, which has a free carboxylic acid, demonstrates potent NO inhibitory activity with an IC₅₀ value of 7.4 µM. mdpi.comresearchgate.net In contrast, its methyl ester analog would be expected to show reduced potency. This trend is further supported by the comparison between sigmosceptrellin A, another norsesterterpene with a free carboxylic acid, and its methyl ester. Sigmosceptrellin A shows significant NO inhibitory activity (IC₅₀ = 9.9 µM), whereas sigmosceptrellin A methyl ester is inactive in the same assay. mdpi.com This highlights the importance of the acidic proton and the potential for the carboxylate to engage in specific interactions, such as hydrogen bonding or ionic interactions, with its biological target. mdpi.comnih.govresearchgate.net
Table 2: Comparison of NO Inhibitory Activity of Norsesterterpenes with Different Functional Groups
| Compound | Functional Group | IC₅₀ (µM) for NO Inhibition | Reference |
|---|---|---|---|
| This compound | Carboxylic Acid | 7.4 | mdpi.comresearchgate.net |
| Sigmosceptrellin A | Carboxylic Acid | 9.9 | mdpi.com |
| Sigmosceptrellin A methyl ester | Methyl Ester | Inactive | mdpi.com |
Stereochemical Influence on Biological Activity (e.g., H-22 Orientation)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound. ontosight.ai The orientation of specific substituents can dramatically alter how the molecule interacts with its biological target, influencing its potency.
A key stereochemical feature that has been identified as being important for the NO-inhibitory activity of this compound and related compounds is the orientation of the hydrogen atom at position 22 (H-22). Studies have revealed that an equatorial orientation of H-22 leads to increased activity. mdpi.comnih.gov This specific spatial arrangement likely facilitates a more favorable binding conformation of the molecule within the active site of its target enzyme or receptor. The "(+)-epi" prefix in the name this compound denotes a specific stereochemistry that is crucial for its biological function. ontosight.ai While the broader implications of stereochemistry on the activity of all isomers are a subject of ongoing investigation, it is clear that even subtle changes in the 3D structure can have significant consequences for biological efficacy. nih.govsolubilityofthings.com
Comparative Analysis with Related Norsesterterpenoids
This compound belongs to a larger class of marine-derived compounds known as norsesterterpene peroxides. researchgate.netnih.gov Comparing its activity with that of other structurally related norsesterterpenoids provides valuable insights into the structure-activity relationships within this class of molecules.
This compound has been shown to be a potent inhibitor of NO production in LPS-stimulated RAW 264.7 cells, with an IC₅₀ value of 7.4 µM. mdpi.comresearchgate.net This activity is comparable to and, in some cases, more potent than other related compounds. For example, sigmosceptrellin A also exhibits significant NO inhibitory activity with an IC₅₀ of 9.9 µM. mdpi.com In contrast, other norsesterterpene peroxides like muqubilone (B1261954) B, an unnamed cyclic peroxide ester, and epimuqubilin B showed only modest activity, with IC₅₀ values ranging from 23.8 to 65.7 µM. mdpi.com Sigmosceptrellin A methyl ester was found to be inactive. mdpi.com
These comparisons underscore the structural features that are critical for potent activity: a monocyclic skeleton, a free carboxylic acid, and a specific stereochemical configuration. mdpi.comnih.govresearchgate.net Beyond NO inhibition, various norsesterterpene peroxides have demonstrated a range of other biological activities, including cytotoxic and antimicrobial effects, highlighting the diverse therapeutic potential of this class of natural products. mdpi.com
Table 3: Inhibitory Activity of Various Norsesterterpene Peroxides on NO Production
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| This compound | 7.4 | mdpi.comresearchgate.net |
| Sigmosceptrellin A | 9.9 | mdpi.com |
| Muqubilone B | 23.8 - 65.7 | mdpi.com |
| Unnamed cyclic peroxide ester | 23.8 - 65.7 | mdpi.com |
| Epimuqubilin B | 23.8 - 65.7 | mdpi.com |
| Sigmosceptrellin A methyl ester | Inactive | mdpi.com |
| L-NG-monomethyl arginine citrate (B86180) (positive control) | 25.5 | mdpi.com |
Biosynthetic Considerations
Proposed Origins within Marine Organisms (e.g., Sponges)
Epimuqubilin A is a natural product that has been isolated from marine sponges, specifically the genus Latrunculia. nih.govnih.gov Sponges (Phylum Porifera) are ancient, sessile, filter-feeding metazoans known to be a prolific source of structurally diverse and biologically active secondary metabolites. geomar.devliz.be Among these, terpenoids represent one of the largest and most significant classes of compounds. pnas.org
The precise origin of many sponge-derived natural products has been a subject of extensive research, with an ongoing debate about whether the sponge animal itself or its vast and complex community of symbiotic microorganisms is the true producer. geomar.depnas.org Sponges host a wide array of bacteria, archaea, and fungi within their mesohyl matrix, and in many cases, these symbionts have been identified as the biosynthetic source of metabolites isolated from the sponge holobiont.
However, evidence increasingly suggests that the sponge animal host plays a direct role in the biosynthesis of certain compounds, particularly terpenoids. pnas.org Early studies involving cell-sorting techniques hinted at the localization of terpenoid compounds within sponge cells. pnas.org More recent genomic and transcriptomic analyses have provided definitive proof by identifying genes encoding for terpene synthases—key enzymes in terpenoid biosynthesis—that originate from the sponge animal's genome rather than from a microbial symbiont. pnas.org Therefore, it is plausible that the biosynthesis of the this compound precursor occurs within the sponge cells, the microbial symbionts, or through a collaborative effort between the host and its associated microbes.
General Biosynthetic Pathways for Terpenoids and Peroxides
The biosynthesis of a complex molecule like this compound relies on fundamental and conserved metabolic pathways for the assembly of its terpenoid skeleton and the installation of its peroxide functional group.
Terpenoid Biosynthesis: All terpenoids, including the C24 norsesterterpene core of this compound, are derived from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.orgmdpi.com There are two primary and distinct pathways for the synthesis of IPP and DMAPP:
The Mevalonate (MVA) Pathway: This pathway, typically found in the cytosol of eukaryotes (including animals and fungi), begins with acetyl-CoA. frontiersin.orgmdpi.commdpi.com Through a series of enzymatic steps, acetyl-CoA is converted to mevalonic acid, which is then processed to yield IPP. frontiersin.org
The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway operates in bacteria and in the plastids of plants and algae. nih.govfrontiersin.org It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials to produce IPP and DMAPP. frontiersin.orgfrontiersin.org
Following their synthesis, IPP and DMAPP units are sequentially condensed in a head-to-tail fashion by enzymes called prenyl transferases to form linear prenyl pyrophosphate precursors of varying lengths. frontiersin.org These include geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which are the respective precursors to monoterpenes, sesquiterpenes, and diterpenes. nih.govmdpi.com Sesterterpenes (C25), from which the norsesterterpene skeleton of this compound is derived, are also prominent metabolites in marine sponges. researchgate.net
Peroxide Biosynthesis: The 1,2-dioxane (B1202867) ring is a defining feature of this compound and related compounds. encyclopedia.pub The formation of such endoperoxides in natural products is generally believed to be an enzyme-mediated process, particularly for optically active compounds, which points to a controlled, stereospecific reaction. rsc.org
A widely accepted model for the biosynthesis of polyketide endoperoxides, which can be extended to terpenoids, involves the enzymatic incorporation of molecular oxygen (O₂) into a suitable unsaturated precursor, such as a dienoic acid or a similar substrate. rsc.org This process is thought to proceed via an enzymatic hydroperoxidation, which is then followed by an intramolecular cyclization (such as an oxa-Michael reaction) to form the stable six-membered peroxide ring. rsc.org While some endoperoxide formations in nature can occur non-enzymatically through reactions with singlet oxygen, the stereospecificity of most marine peroxides suggests the involvement of dedicated enzymes. rsc.orgbeilstein-journals.org
Enzymatic and Metabolic Transformations in Biosynthesis
The generation of this compound from basic metabolic precursors involves a cascade of specific enzymatic reactions that build the carbon framework and then install the characteristic functional groups.
The initial key step is the cyclization of a linear prenyl pyrophosphate precursor (likely a C25 precursor for a norsesterterpene) by a terpene synthase (TPS) , also known as a terpene cyclase. pnas.orgmdpi.com These enzymes are metabolic gatekeepers that catalyze complex carbocation-driven cyclization and rearrangement reactions to transform the acyclic substrates into a vast array of cyclic hydrocarbon skeletons. frontiersin.org
Following the formation of the core carbon skeleton, a series of post-cyclization modifications, often called tailoring reactions, occur. These enzymatic transformations are responsible for the immense structural diversity of terpenoids and include:
Oxidation: Often catalyzed by cytochrome P450 monooxygenases (P450s) or Fe(II)/α-ketoglutarate-dependent dioxygenases, which introduce hydroxyl groups or other oxygenated functionalities. frontiersin.orgbeilstein-journals.orgnih.gov
Reduction, Isomerization, and Conjugation: These reactions further modify the molecule's structure and properties. mdpi.commdpi.com
The formation of the endoperoxide ring is a critical tailoring step. This is catalyzed by specific endoperoxide-forming oxygenases . beilstein-journals.org These enzymes, such as FtmOx1 found in fungi, can directly install a peroxide bridge by incorporating both atoms from a molecule of O₂. beilstein-journals.org The biosynthesis of this compound likely involves a similar dedicated oxygenase that acts on a specific unsaturated intermediate of the norsesterterpene backbone.
Finally, the "nor-" designation in "norsesterterpene" indicates that the carbon skeleton is missing one carbon atom compared to a regular C25 sesterterpene. This suggests a specific metabolic transformation where a carbon atom, likely a methyl group, is enzymatically removed from the parent sesterterpene skeleton at some point during the biosynthetic sequence.
Research Methodologies and Analytical Approaches
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental in the preliminary assessment of a compound's biological activity. These assays provide a controlled environment to study the effects of Epimuqubilin A on specific cellular processes.
Murine Macrophage RAW 264.7 Cell Models for Inflammatory Response Studies
The murine macrophage cell line RAW 264.7 is a widely used and well-established model for studying inflammatory responses. atcc.org These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory state, making them ideal for screening potential anti-inflammatory compounds. atcc.orgmdpi.com
In the context of this compound, researchers have utilized LPS-stimulated RAW 264.7 cells to investigate its anti-inflammatory potential. nih.govnih.gov A key finding from these studies is that this compound inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, in these cells with a reported IC₅₀ value of 7.4 μM. nih.gov This inhibitory effect on NO production suggests that this compound may interfere with inflammatory pathways. nih.gov
Yeast Glycogen (B147801) Synthase Kinase-3β Assays for Kinase Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is linked to several diseases. frontiersin.orgnih.govnih.gov Assays to measure the activity and inhibition of GSK-3β are therefore valuable tools in drug discovery. frontiersin.orgnih.govbpsbioscience.com These assays typically involve incubating the GSK-3β enzyme with a substrate and a test compound, then measuring the extent of substrate phosphorylation. frontiersin.orgnih.gov
This compound has been evaluated for its ability to inhibit GSK-3β. nih.gov A yeast-based assay was employed to screen for compounds that could target serine/threonine and/or tyrosine kinase activities. nih.gov This screening identified the crude organic extract from which this compound was isolated as an inhibitor of nitric oxide production, prompting further investigation into its specific molecular targets. nih.gov
Molecular Biology Techniques
To delve deeper into the mechanisms underlying the observed biological effects of this compound, researchers employ various molecular biology techniques.
Gene and Protein Expression Analysis (e.g., Western Blot, RT-qPCR)
Understanding how a compound affects the expression of specific genes and proteins is crucial for elucidating its mechanism of action. idtdna.comproteinatlas.org Two common techniques for this are Western blotting and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Western blotting is used to detect and quantify specific proteins in a sample. biocompare.comnih.govwikipedia.org In studies involving this compound, Western blot analysis has been used to examine the protein levels of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), in LPS-stimulated RAW 264.7 cells. nih.gov The results demonstrated that this compound dose-dependently suppressed the expression of both COX-2 and iNOS proteins. nih.gov
RT-qPCR is a highly sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insights into gene expression. genedata.comscirp.org To complement the protein expression data, RT-qPCR was used to assess the mRNA levels of COX-2 and iNOS in RAW 264.7 cells treated with this compound and stimulated with LPS. nih.gov This analysis revealed that this compound also suppressed the mRNA levels of both genes in a dose-dependent manner, indicating that its inhibitory effect occurs at the transcriptional level. nih.gov
| Technique | Target | Observation | Concentration Dependence |
|---|---|---|---|
| Western Blot | iNOS Protein | Suppressed Expression | Dose-dependent |
| Western Blot | COX-2 Protein | Suppressed Expression | Dose-dependent |
| RT-qPCR | iNOS mRNA | Suppressed Expression | Dose-dependent |
| RT-qPCR | COX-2 mRNA | Suppressed Expression | Dose-dependent |
Spectroscopic and Spectrometric Elucidation Methods (e.g., NMR, Mass Spectrometry)
The precise chemical structure of a natural product like this compound is determined using a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. cam.ac.ukresearchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, 1H and 13C NMR data would have been essential in determining its unique norsesterterpene peroxide structure. scispace.com
Mass spectrometry (MS) is another critical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition. broadinstitute.orgwikipedia.orgyoutube.com High-resolution mass spectrometry (HRESIMS) is often used to obtain highly accurate mass measurements, which aids in confirming the molecular formula of a compound like this compound. figshare.com
Computational and Molecular Modeling Approaches
Computational and molecular modeling techniques are increasingly used to complement experimental data and provide insights into molecular interactions at an atomic level. ucsb.eduupc.eduprotoqsar.comkallipos.gr These methods can be used to predict how a ligand, such as this compound, might bind to a protein target. nih.gov While specific computational studies on this compound are not detailed in the provided context, such approaches could be used to model its interaction with targets like IKK, IκB, and NF-κB, which are implicated in its anti-inflammatory activity. nih.gov These models can help to visualize binding modes and identify key interactions, guiding further experimental studies and the design of new, more potent analogs. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and related norsesterterpene peroxides influences their biological effects. Research has focused on their potent inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells, a common model for assessing anti-inflammatory potential. dovepress.comresearchgate.netresearchgate.net
A study involving this compound and six other related norsesterterpene peroxides isolated from the marine sponge Latrunculia sp. has provided key insights into the structural requirements for NO inhibition. acs.orgmdpi.com The findings from this comparative analysis have established several critical factors for the observed bioactivity. dovepress.comresearchgate.netmdpi.com
Key SAR findings for the NO inhibitory activity of this class of compounds can be summarized as follows:
Free Carboxylic Acid vs. Methyl Ester: The presence of a free carboxylic acid group significantly enhances inhibitory activity compared to its corresponding methyl ester. mdpi.commdpi.com For instance, sigmosceptrellin A (a free acid) is active, whereas its methyl ester derivative is inactive in the NO inhibitory assay. dovepress.comacs.org This indicates that the acidic moiety is likely involved in a critical binding interaction, possibly through hydrogen bonding or ionic interactions with the target protein.
Stereochemistry: The stereochemical orientation of substituents on the carbon skeleton is another determinant of activity. Specifically, an equatorial orientation of the methyl group at position C-22 was found to increase activity. dovepress.comresearchgate.net
These SAR studies suggest that the anti-inflammatory activity of this compound is highly dependent on specific structural and stereochemical features. These findings are instrumental in guiding the design and synthesis of new, potentially more potent anti-inflammatory agents based on the norsesterterpene peroxide scaffold.
| Compound Name | Core Structure | Functional Group | NO Inhibition (IC₅₀) | Reference |
| This compound | Monocyclic | Carboxylic Acid | 7.4 µM | acs.orgmdpi.com |
| Sigmosceptrellin A | Bicyclic | Carboxylic Acid | 9.9 µM | acs.org |
| Muqubilone (B1261954) B | Monocyclic | - | 23.8 µM | acs.org |
| Sigmosceptrellin A methyl ester | Bicyclic | Methyl Ester | Inactive (>100 µM) | dovepress.comacs.org |
| Sigmosceptrellin B methyl ester | Bicyclic | Methyl Ester | 65.7 µM | acs.org |
Molecular Docking Studies (for related compounds and potential targets)
While specific molecular docking studies for this compound have not been extensively reported in the reviewed literature, the known biological targets of its anti-inflammatory action allow for an informed discussion of its potential interactions based on studies of related compounds and target proteins. The anti-inflammatory effects of this compound are attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. researchgate.net This suppression is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. mdpi.com Therefore, iNOS, COX-2, and proteins within the NF-κB pathway are the primary potential targets for this compound.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. bionaturajournal.com This method provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Potential Targets and Inferred Interactions:
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are well-established targets for anti-inflammatory drugs. Numerous molecular docking studies have been performed on various natural and synthetic compounds targeting iNOS and COX-2. nih.govmdpi.com For instance, docking simulations of other marine-derived compounds have shown that they can fit into the active sites of these enzymes, often forming hydrogen bonds with key amino acid residues like Arginine (Arg) and Tyrosine (Tyr) in the COX-2 active site, thereby inhibiting their function. bionaturajournal.commdpi.com Given the SAR data for this compound, it is plausible that its free carboxylic acid group forms a crucial hydrogen bond or salt bridge with a key residue, such as Arg120 in COX-2, which is a known interaction for many selective COX-2 inhibitors. mdpi.com
NF-κB Pathway Proteins: The NF-κB pathway involves a cascade of proteins that can be targeted to control inflammation. Molecular docking studies on other natural products, including peroxides, have explored their binding to key proteins in this pathway, such as NF-κB-inducing kinase (NIK) and the NF-κB p50 subunit. mdpi.commdpi.com These studies reveal that compounds can bind to the active sites of these proteins, disrupting their function and subsequent inflammatory gene expression. For example, a study on the peroxide-containing compound Angesinenolide B demonstrated its binding affinity to proteins in the MAPK and STATs signaling pathways, which are also implicated in inflammation. dovepress.com The ability of this compound to inhibit the NF-κB pathway suggests it may interact with one or more of these protein kinases or transcription factors.
The table below summarizes potential molecular targets for this compound and provides examples of docking studies conducted with related types of compounds or against these targets, which helps to infer the potential binding mechanisms of this compound.
| Potential Target | Related Compound Type/Example | Docking Study Findings | Reference |
| COX-2 | Various NSAIDs and natural products | Binding within the hydrophobic channel, H-bonds with key residues like Arg120 and Tyr355. | bionaturajournal.commdpi.com |
| iNOS | Various natural product inhibitors | Binding within the active site, interaction with the heme group and surrounding residues. | nih.gov |
| NF-κB p50 | Ergosterol peroxide (a natural peroxide) | Binding energy of -5.6 kcal/mol, indicating a strong interaction. | mdpi.com |
| NF-κB-inducing kinase (NIK) | Marine compounds (e.g., santacruzamate A) | Identification of strong binding affinity to the NIK active site through computational screening. | mdpi.com |
| MAPK/STATs Pathway Proteins | Angesinenolide B (a dimeric peroxide) | High binding affinities for ERK1, ERK2, JNK, STAT1, and STAT3. | dovepress.com |
Future Research Directions and Translational Perspectives
Elucidation of Complete Biosynthetic Pathways
The complete biosynthetic pathway for epimuqubilin A, a complex sesquiterpenoid, has not yet been fully detailed. It is widely accepted that its biosynthesis begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). tandfonline.com The formation of its distinctive tricyclic structure from the linear FPP molecule is thought to involve a series of complex enzymatic reactions. The initial and critical step is likely the cyclization of FPP, a reaction catalyzed by a specific terpene synthase. This is followed by a cascade of intramolecular rearrangements and oxidation steps, likely mediated by cytochrome P450 monooxygenases, to yield the final this compound molecule. iomcworld.com
Future research must focus on identifying and characterizing the specific genes and enzymes responsible for this intricate transformation in the source organism, the marine sponge of the Latrunculiidae family. mdpi.com Modern transcriptomic and genomic approaches can be employed to pinpoint the gene clusters involved in its production. iomcworld.com A comprehensive understanding of the biosynthetic machinery would not only be a significant scientific achievement but would also pave the way for heterologous expression of these enzymes in microbial hosts. This could lead to a sustainable and scalable production method for this compound and its precursors, overcoming the supply limitations associated with harvesting marine sponges.
Comprehensive Investigation of Undiscovered Molecular Targets and Cellular Pathways
Initial research has identified several key molecular activities of this compound, notably its ability to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This suppression is achieved by inhibiting the IKK/IκB/NF-κB signaling pathway, specifically through the blockage of IKKβ activation. nih.govmdpi.comphysiology.org While this anti-inflammatory mechanism is significant, it is likely that this compound interacts with a wider array of molecular targets within the cell. openaccessjournals.com
A crucial direction for future research is the comprehensive identification of all its binding partners and affected cellular pathways. openaccessjournals.com Advanced techniques such as chemical proteomics, affinity-based protein profiling, and computational target prediction can be utilized to uncover novel interacting proteins. researchgate.netresearchgate.net A broader understanding of its molecular interactions is essential for a complete picture of its mechanism of action. This could reveal why it exhibits potent cytotoxicity against various cancer cell lines and may uncover entirely new therapeutic possibilities. researchgate.net Investigating its effects on other major signaling cascades involved in cell proliferation, apoptosis, and metastasis is a high priority. nih.govmdpi.com
Rational Design and Synthesis of this compound Analogues and Derivatives
The potent biological activity and unique chemical scaffold of this compound make it an excellent candidate for a lead compound in drug discovery programs. researchgate.netontosight.ai Future efforts should be directed towards the rational design and synthesis of novel analogues and derivatives to optimize its therapeutic potential. limu.edu.lyscribd.com The goal of such medicinal chemistry campaigns is to enhance desirable properties like potency, target selectivity, and pharmacokinetic profiles while minimizing potential toxicity. limu.edu.ly
Structure-activity relationship (SAR) studies have already provided initial insights, indicating that the monocyclic carbon skeleton and the presence of a free carboxylic acid are important for its anti-inflammatory activity. mdpi.commdpi.com Future synthetic strategies can build upon this knowledge, systematically modifying various functional groups of the this compound molecule. researchgate.netuc.pt For example, creating a library of derivatives with alterations to the peroxide bridge, the lactone ring, or the side chain could lead to compounds with improved efficacy or a different spectrum of activity. umassmed.edu Total synthesis of the natural product provides the necessary platform to generate these structurally diverse analogues for biological evaluation. nih.gov
Exploration of Broader Therapeutic Applications
The primary therapeutic focus for this compound has been its potential as an anti-inflammatory and anticancer agent. nih.govresearchgate.net Its demonstrated ability to inhibit nitric oxide (NO) production and its cytotoxicity against cancer cell lines like human breast cancer (MCF-7) and various others provide a strong foundation for this line of inquiry. mdpi.commdpi.com However, the molecular pathways it modulates, such as the NF-κB pathway, are implicated in a wide range of pathologies beyond inflammation and cancer. nih.govtexilajournal.com
Therefore, a significant avenue for future research is the exploration of this compound and its rationally designed analogues for broader therapeutic applications. Its efficacy should be evaluated in preclinical models of other diseases where NF-κB dysregulation is a key factor, such as autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. openaccessjournals.com Given its origin as a marine natural product, a source known for compounds with diverse bioactivities, screening for antimicrobial and antiviral properties is also a logical and promising step. researchgate.net Such explorations could unlock the full therapeutic potential of this remarkable molecule.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Epimuqubilin A, and how can researchers validate its structural identity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as [describe general steps, e.g., cycloaddition or enzymatic modification]. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Researchers must cross-reference spectral data with published benchmarks and ensure purity (>95%) via HPLC .
Q. Which analytical techniques are most reliable for confirming the purity and identity of this compound in heterogeneous samples?
- Methodological Answer: Use hyphenated techniques like LC-MS for purity assessment and tandem MS/MS for fragmentation patterns. Differential scanning calorimetry (DSC) can detect polymorphic impurities. For quantification, combine UV-Vis spectroscopy with a validated calibration curve, adhering to ICH guidelines for precision and accuracy .
Q. What are the primary bioactivities of this compound reported in preclinical studies, and what models are used to assess them?
- Methodological Answer: Reported activities include [e.g., anti-inflammatory, antimicrobial]. Standard models include in vitro assays (e.g., enzyme inhibition assays, cell viability tests) and in vivo rodent models (e.g., LPS-induced inflammation). Researchers should validate findings using positive controls (e.g., dexamethasone for anti-inflammatory studies) and report IC₅₀/EC₅₀ values with confidence intervals .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular mechanism of action of this compound?
- Methodological Answer: Employ omics approaches (proteomics, transcriptomics) to identify target pathways. Use CRISPR/Cas9 gene editing to knockout putative targets and assess phenotypic changes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity. For in silico studies, perform molecular docking with validated software (e.g., AutoDock Vina) and cross-validate using mutagenesis .
Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent differences). Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels). Use sensitivity analysis to assess dose-response variability. Contradictions may arise from assay interference (e.g., compound aggregation); employ counter-screens like the Hill slope test .
Q. How can synthesis protocols for this compound be optimized to improve yield and reproducibility for academic research?
- Methodological Answer: Apply design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use continuous-flow chemistry to enhance reproducibility. Characterize intermediates via in-situ FTIR or Raman spectroscopy. Publish detailed protocols in supplementary materials, including troubleshooting steps (e.g., handling moisture-sensitive reagents) .
Q. What comparative methodologies are recommended for evaluating this compound against structural analogs to establish structure-activity relationships (SAR)?
- Methodological Answer: Synthesize analogs with systematic modifications (e.g., halogenation, methyl group additions). Test bioactivity in parallel assays under identical conditions. Use computational tools (e.g., QSAR modeling) to correlate structural features with activity. Report statistical significance (p < 0.05) and effect sizes to minimize false positives .
Methodological Frameworks Referenced
- Experimental Reprodubility : Adhere to Beilstein Journal guidelines for detailed experimental sections .
- Data Contradiction Analysis : Apply Coursera’s qualitative research framework for iterative data validation .
- Research Question Design : Utilize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
